REACTION_SMILES
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[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[CH3:8].[Cl:23][CH2:24][Cl:25].[ClH:22].[NH2:11][C:12](=[O:13])[NH2:14].[OH:15][C:16]([C:17]([F:18])([F:19])[F:20])=[O:21].[OH:9][OH:10]>>[Cl:1][c:2]1[n+:3]([O-:13])[cH:4][cH:5][cH:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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Cc1ccc[n+]([O-])c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |